molecular formula C17H20N2O2 B5699829 2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-isopropylacetamide

2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-isopropylacetamide

Cat. No. B5699829
M. Wt: 284.35 g/mol
InChI Key: AMLKNLILGAGJIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-isopropylacetamide, also known as CPI-455, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. This compound belongs to the indole class of organic compounds and has a molecular weight of 360.46 g/mol.

Mechanism of Action

The mechanism of action of 2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-isopropylacetamide is not fully understood, but it is believed to act as an inhibitor of the bromodomain and extra-terminal (BET) family of proteins. BET proteins play a crucial role in gene regulation by binding to acetylated histones and recruiting transcriptional machinery to activate gene expression. 2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-isopropylacetamide binds to the bromodomain of BET proteins, preventing their interaction with acetylated histones and thus inhibiting gene expression.
Biochemical and Physiological Effects:
2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-isopropylacetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, reduce inflammation, and protect against neurodegeneration. 2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-isopropylacetamide has also been shown to alter gene expression in cancer cells, leading to changes in cell differentiation and proliferation.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-isopropylacetamide in lab experiments is its specificity for BET proteins, which allows for more targeted inhibition of gene expression. However, one limitation of using 2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-isopropylacetamide is its relatively low potency compared to other BET inhibitors, which may require higher concentrations of the compound to achieve the desired effects.

Future Directions

There are several future directions for research on 2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-isopropylacetamide. One area of interest is the development of more potent BET inhibitors based on the structure of 2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-isopropylacetamide. Another area of interest is the investigation of 2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-isopropylacetamide's potential therapeutic applications in other diseases, such as autoimmune disorders and cardiovascular disease. Additionally, further research is needed to fully understand the mechanism of action of 2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-isopropylacetamide and its effects on gene expression.

Synthesis Methods

The synthesis of 2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-isopropylacetamide involves the reaction of 3-(cyclopropylcarbonyl)indole with N-isopropylacetamide in the presence of a catalyst. This reaction leads to the formation of 2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-isopropylacetamide as a white solid with a yield of 80%. The purity of the compound can be determined by high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-isopropylacetamide has been studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. It has been shown to have anti-tumor activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-isopropylacetamide has also been shown to have neuroprotective effects in a mouse model of Parkinson's disease and to reduce inflammation in a mouse model of colitis.

properties

IUPAC Name

2-[3-(cyclopropanecarbonyl)indol-1-yl]-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-11(2)18-16(20)10-19-9-14(17(21)12-7-8-12)13-5-3-4-6-15(13)19/h3-6,9,11-12H,7-8,10H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMLKNLILGAGJIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CN1C=C(C2=CC=CC=C21)C(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-(propan-2-yl)acetamide

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